molecular formula C16H12N2O4 B8499689 6-(Benzyloxy)-3-nitroquinolin-4-ol

6-(Benzyloxy)-3-nitroquinolin-4-ol

Cat. No.: B8499689
M. Wt: 296.28 g/mol
InChI Key: DTYWWGXOAUXAQP-UHFFFAOYSA-N
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Description

The benzyloxy group at position 6 and the nitro group at position 3 are critical for their bioactivity, while substituents at position 4 (often an amine) modulate solubility and target binding .

Properties

Molecular Formula

C16H12N2O4

Molecular Weight

296.28 g/mol

IUPAC Name

3-nitro-6-phenylmethoxy-1H-quinolin-4-one

InChI

InChI=1S/C16H12N2O4/c19-16-13-8-12(22-10-11-4-2-1-3-5-11)6-7-14(13)17-9-15(16)18(20)21/h1-9H,10H2,(H,17,19)

InChI Key

DTYWWGXOAUXAQP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC3=C(C=C2)NC=C(C3=O)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The evidence highlights structurally analogous 3-nitroquinoline derivatives, primarily differing in substituents at positions 4, 6, and 5. Below is a detailed comparison based on synthesis, physicochemical properties, and spectral data.

Key Observations:

Substituent Effects on Melting Points: Bulky or polar groups increase melting points. For example, NQ4 (3-bromophenylamino) has a higher melting point (268°C) than NQ1 (222°C) due to bromine’s electron-withdrawing nature and enhanced intermolecular interactions . Hydrophilic groups (e.g., hydroxyl in NQ3) reduce melting points (156°C), likely due to disrupted crystallinity .

Spectral Signatures :

  • The ethynyl group in NQ1 and NQ3 shows a distinct singlet at δ 3.8 ppm in 1H NMR, absent in brominated analogs like NQ4 .
  • Benzyloxy protons (δ 5.20 ppm) are conserved in NQ1 , NQ4 , and NQ15 but lost in deprotected derivatives like NQ3 .

Synthetic Flexibility :

  • The benzyloxy group acts as a protecting group, enabling selective deprotection (e.g., NQ1NQ3 via trifluoroacetic acid) .
  • Brominated analogs (NQ4 , NQ5 ) exhibit higher molecular weights (~480 g/mol) due to bromine’s mass contribution .

Critical Analysis of Structural Divergence

  • Electron-Donating vs. Withdrawing Groups: Methoxy (electron-donating) at position 7 stabilizes the quinoline ring, whereas nitro (electron-withdrawing) at position 3 enhances electrophilicity for nucleophilic attacks .
  • Impact of Deprotection :

    • Removing benzyloxy (NQ1NQ3 ) increases polarity, as evidenced by NQ3 ’s lower melting point and higher aqueous solubility .

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